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Petasitolone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Petasitolone (CAS No. 35124-22-2) is a naturally occurring eremophilane sesquiterpenoid, a

class of organic compounds characterized by a specific bicyclic framework.[1][2] These

compounds are derived from eudesmanes via the migration of a methyl group.[1][2] Found in

plants such as Petasites japonicus, Petasitolone's structure incorporates a cyclohexenone

ring, a tertiary alcohol, and multiple stereocenters, making it a molecule of interest for

phytochemical and pharmacological studies. This guide provides a detailed overview of its

known physicochemical properties, expected spectral characteristics, and the experimental

protocols required for its analysis.

Physicochemical Properties of Petasitolone
The fundamental physicochemical characteristics of Petasitolone are summarized below.

These properties are crucial for its extraction, purification, and formulation in research and

development settings.
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Property Value Source

Molecular Formula C₁₅H₂₄O₂ [3]

Molecular Weight 236.36 g/mol [3]

CAS Number 35124-22-2 [1][2]

Boiling Point 92°C at 0.15 mmHg [3]

Melting Point Not Available [1]

Optical Rotation
[α]²⁴_D_ +16.7 (c=0.99 in

MeOH)
[1]

Mass Composition
C 76.23%; H 10.23%; O

13.54%
[1]

Spectral Data & Characterization
While comprehensive, experimentally verified spectral data for Petasitolone is not widely

published in public databases, its structure allows for the prediction of its key spectral features.

Predicted mass spectrometry data is available and provides a basis for identification.[1][2]

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of Petasitolone.

Expected Data: In an Electron Ionization (EI) mass spectrum, Petasitolone is expected to

show a molecular ion peak [M]⁺ at m/z 236. Subsequent fragmentation would likely involve

the loss of a water molecule (H₂O) from the tertiary alcohol and the loss of methyl groups

(CH₃). Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for

ketones.[4] Predicted GC-MS data suggests prominent fragments that can be used for its

identification in complex mixtures.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the detailed carbon-hydrogen framework of

Petasitolone.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the 24 hydrogens in

varied chemical environments. Key expected signals include:

Alkyl Protons (C-H): A series of signals in the upfield region (~0.8-2.5 ppm) corresponding

to the methyl, methylene, and methine protons of the bicyclic core.

Vinylic Proton (=C-H): A distinct signal in the downfield region (~5.8-6.5 ppm) for the

hydrogen on the α,β-unsaturated ketone system.

Hydroxyl Proton (O-H): A broad singlet whose chemical shift is dependent on solvent and

concentration.

¹³C NMR: The carbon NMR spectrum should display 15 distinct signals corresponding to

each carbon atom in the molecule.

Carbonyl Carbon (C=O): A signal in the far downfield region, typically around 190-220 ppm

for a ketone.[5]

Olefinic Carbons (C=C): Two signals in the range of 115-150 ppm for the carbons of the

double bond in the cyclohexenone ring.[5]

Carbinol Carbon (C-OH): A signal for the carbon bearing the hydroxyl group, expected

around 60-80 ppm.[6]

Alkyl Carbons: Multiple signals in the upfield region (10-55 ppm) for the remaining methyl,

methylene, and methine carbons.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in Petasitolone.

Expected Data: The IR spectrum is expected to show characteristic absorption bands:

O-H Stretch: A strong and broad band around 3200-3550 cm⁻¹ from the tertiary alcohol

group.

C-H Stretch: Sharp bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the

alkyl framework.
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C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ for the

conjugated ketone.

C=C Stretch: A band of variable intensity around 1620-1680 cm⁻¹ for the carbon-carbon

double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system in the

molecule.

Expected Data: Petasitolone contains an α,β-unsaturated ketone, which is a chromophore

that absorbs UV light. A maximum absorption (λ_max) is expected in the range of 210-250

nm, corresponding to the π → π* transition of the conjugated system.[7]

Methodologies for Analysis
Standardized protocols are essential for obtaining high-quality, reproducible data. The following

sections detail the typical experimental procedures for the spectral analysis of sesquiterpenoids

like Petasitolone.

Sample Preparation for Analysis
Extraction and Isolation: Petasitolone is typically isolated from its natural source (e.g.,

Petasites japonicus) using solvent extraction followed by chromatographic techniques such

as column chromatography and High-Performance Liquid Chromatography (HPLC) to

achieve high purity.

Purity Assessment: The purity of the isolated compound should be confirmed using

techniques like HPLC or Thin-Layer Chromatography (TLC) before spectral analysis.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a preferred method for the analysis of volatile compounds like sesquiterpenes.[9]

Sample Preparation: A dilute solution of the purified Petasitolone is prepared in a volatile

organic solvent (e.g., hexane or ethyl acetate).
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GC Separation: The sample is injected into a GC instrument equipped with a suitable

capillary column (e.g., a 5% phenyl polymethylsiloxane column).[10] The oven temperature is

programmed to ramp up (e.g., starting at 50°C and increasing to 320°C) to separate the

components of the sample based on their boiling points and polarity.[10]

MS Detection: The separated compounds are introduced into the mass spectrometer,

typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a

specific mass-to-charge (m/z) range (e.g., 40-600) to generate the mass spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.

Sample Preparation: Approximately 1-5 mg of pure Petasitolone is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 500 MHz).[11] For ¹H

NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are

typically acquired to simplify the spectrum to single lines for each carbon. 2D NMR

experiments like COSY, HSQC, and HMBC can be performed to establish connectivity within

the molecule.[11]

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at

7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify functional groups.

Sample Preparation: For a solid sample, a KBr pellet can be prepared by finely grinding 1-2

mg of Petasitolone with ~100 mg of dry KBr powder and pressing it into a transparent disk.

[1] Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample

directly on the ATR crystal.[1]

Data Acquisition: The sample is placed in the FTIR spectrometer, and a spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is collected first

and automatically subtracted from the sample spectrum.
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UV-Visible (UV-Vis) Spectroscopy
This technique is used to analyze chromophores.

Sample Preparation: A dilute solution of Petasitolone is prepared in a UV-transparent

solvent, such as ethanol or methanol. A blank solution containing only the solvent is also

prepared.

Data Acquisition: The blank solution is used to zero the spectrophotometer. The spectrum of

the sample solution is then recorded over a specific wavelength range (e.g., 200-400 nm) to

determine the wavelength of maximum absorbance (λ_max).[6]

Experimental & Analytical Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a natural product like Petasitolone.
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Workflow for Natural Product Characterization
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Caption: A generalized workflow for the isolation and characterization of Petasitolone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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